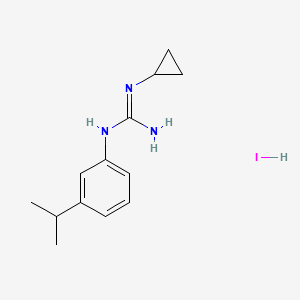
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide, also known as CR665, is a selective antagonist of the N-type voltage-gated calcium channel. It is a promising drug candidate for the treatment of chronic pain, as it has shown to be effective in preclinical studies.
作用機序
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide acts as a selective antagonist of the N-type voltage-gated calcium channel. This channel plays a crucial role in the transmission of pain signals in the nervous system. By blocking this channel, this compound reduces the release of neurotransmitters involved in pain signaling, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
In addition to its analgesic properties, this compound has been shown to have anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain. This compound also has a favorable safety profile, with no significant adverse effects observed in preclinical studies.
実験室実験の利点と制限
One of the main advantages of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is its selectivity for the N-type voltage-gated calcium channel. This allows for targeted modulation of pain signaling, without affecting other physiological functions. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide. One area of interest is the development of more potent and selective analogs of this compound. Another potential avenue of research is the investigation of the role of this compound in the modulation of pain signaling in different regions of the nervous system. Finally, there is a need for further studies to determine the safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, this compound is a promising drug candidate for the treatment of chronic pain. Its selective antagonism of the N-type voltage-gated calcium channel makes it a targeted and effective analgesic. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of pain and other disorders.
合成法
The synthesis of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide involves the reaction of 2-cyclopropylguanidine with 3-bromo-2-isopropyltoluene in the presence of a palladium catalyst. The resulting product is then treated with hydroiodic acid to form the hydroiodide salt of this compound.
科学的研究の応用
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide has been extensively studied in preclinical models of chronic pain. It has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer-induced pain. In addition to its analgesic properties, this compound has also been investigated for its potential use in the treatment of drug addiction and depression.
特性
IUPAC Name |
2-cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.HI/c1-9(2)10-4-3-5-12(8-10)16-13(14)15-11-6-7-11;/h3-5,8-9,11H,6-7H2,1-2H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPHWFMZORWAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=NC2CC2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639620.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)




![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![1-Cyclopropyl-2-[(4-fluoro-3-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6639709.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)